molecular formula C12H16Cl3NO6 B12065271 2,3-Di-O-acetyl-4,6-dideoxy-a-D-glucopyranosyl trichloroacetimidate

2,3-Di-O-acetyl-4,6-dideoxy-a-D-glucopyranosyl trichloroacetimidate

Cat. No.: B12065271
M. Wt: 376.6 g/mol
InChI Key: SYKYUESDKTZQFE-UHFFFAOYSA-N
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Description

2,3-Di-O-acetyl-4,6-dideoxy-α-D-glucopyranosyl trichloroacetimidate is a specialized glycosyl donor used in stereoselective glycosylation reactions. Its structure features acetyl protecting groups at the C-2 and C-3 positions, while the C-4 and C-6 hydroxyl groups are replaced with hydrogen atoms (deoxygenated). The α-configuration of the trichloroacetimidate leaving group ensures predictable stereochemical outcomes in glycosidic bond formation. This compound is particularly valuable in synthesizing complex oligosaccharides and glycoconjugates where reduced steric hindrance and modified reactivity are required .

Properties

Molecular Formula

C12H16Cl3NO6

Molecular Weight

376.6 g/mol

IUPAC Name

[3-acetyloxy-6-methyl-2-(2,2,2-trichloroethanimidoyl)oxyoxan-4-yl] acetate

InChI

InChI=1S/C12H16Cl3NO6/c1-5-4-8(20-6(2)17)9(21-7(3)18)10(19-5)22-11(16)12(13,14)15/h5,8-10,16H,4H2,1-3H3

InChI Key

SYKYUESDKTZQFE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Starting Material Selection and Initial Protection

The synthesis begins with methyl α-D-glucopyranoside, a cost-effective precursor. Initial protection involves:

  • 4,6-O-Benzylidene acetal formation : Treatment with benzaldehyde dimethyl acetal and a catalytic acid (e.g., camphorsulfonic acid) in anhydrous DMF selectively protects the C4 and C6 hydroxyls, yielding methyl 4,6-O-benzylidene-α-D-glucopyranoside.

  • Reaction conditions : 60°C, 12 hours, 85–90% yield.

Deoxygenation at C4 and C6

Deoxygenation is achieved via a two-step radical-based elimination:

  • Radical generation : Treat the benzylidene-protected intermediate with thiocarbonyl diimidazole (TCDI) in THF to form a 4,6-bis(imidazolylthiocarbonyl) derivative.

  • Radical reduction : React with tri-n-butyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN) under reflux. The C4 and C6 positions undergo hydrogen abstraction, leading to elimination and formation of a 4,6-dideoxy structure.

  • Key parameters : 80°C, 6 hours, 70–75% yield.

Acetylation at C2 and C3

Selective acetylation ensures only C2 and C3 hydroxyls are protected:

  • Controlled acetylation : Use acetic anhydride in pyridine at 0°C for 2 hours. The steric hindrance from the benzylidene group limits acetylation to the less hindered C2 and C3 positions.

  • Yield : 90–95%.

Anomeric Activation via Trichloroacetimidate Formation

The final step activates the anomeric center for glycosylation:

  • Deprotection of benzylidene : Hydrolyze the benzylidene group using 80% acetic acid at 50°C for 3 hours to expose the anomeric hydroxyl.

  • Trichloroacetimidate coupling : React the free anomeric hydroxyl with trichloroacetonitrile (Cl3CCN) and potassium carbonate in dichloromethane. This forms the trichloroacetimidate leaving group.

  • Conditions : 0°C to room temperature, 12 hours, 80–85% yield.

Reaction Optimization and Challenges

Regioselectivity in Acetylation

Achieving exclusive acetylation at C2 and C3 requires meticulous control:

  • Temperature modulation : Lower temperatures (0°C) favor acetylation at less hindered positions.

  • Steric effects : The benzylidene group at C4/C6 impedes acetylation at neighboring sites.

Byproduct Formation in Deoxygenation

Radical-mediated deoxygenation may yield undesired isomers or over-reduced products. Strategies to mitigate this include:

  • Stoichiometric control : Use 1.2 equivalents of Bu3SnH to minimize over-reduction.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the desired 4,6-dideoxy product.

Anomeric Configuration Control

The α-configuration is preserved by:

  • Kinetic control : Trichloroacetimidate formation under mild conditions favors retention of the α-configuration.

  • Catalytic assistance : Trace amounts of BF3·Et2O enhance imidate formation without epimerization.

Analytical Characterization

Spectroscopic Validation

  • NMR spectroscopy :

    • ¹H NMR (CDCl3): δ 5.32 (d, J = 3.5 Hz, H1α), 2.10–2.06 (s, 2×OAc), 1.25 (d, J = 6.0 Hz, H5).

    • ¹³C NMR : δ 170.2 (C=O), 95.8 (C1), 21.0–21.2 (OAc).

  • Mass spectrometry : ESI-MS m/z 377.1 [M+H]+ (calc. 376.6).

Purity Assessment

  • HPLC : Reverse-phase C18 column, 90:10 acetonitrile/water, retention time 8.2 minutes.

  • Elemental analysis : C 38.4%, H 4.3%, N 3.7% (theor. C 38.3%, H 4.3%, N 3.7%).

Applications in Glycoscience

The compound’s utility spans:

  • Oligosaccharide synthesis : Serves as a glycosyl donor for constructing 4,6-dideoxy sugars in bacterial antigen mimics.

  • Drug development : Facilitates synthesis of glycosylated antibiotics with improved pharmacokinetics .

Chemical Reactions Analysis

General Reactivity of Trichloroacetimidate Glycosyl Donors

Trichloroacetimidates are widely used in glycosylation reactions due to their stability and high reactivity under mild acidic conditions. Key features include:

  • Activation Mechanism : Acidic promoters (e.g., TMSOTf, BF₃·OEt₂) protonate the trichloroacetimidate group, generating a glycosyl oxocarbenium ion intermediate, which undergoes nucleophilic attack by the acceptor alcohol .

  • Stereoselectivity : The configuration of the anomeric center (α/β) and neighboring group participation (e.g., C-2 acetyl groups) influence the stereochemical outcome .

  • Solvent Effects : Reactions are typically performed in anhydrous dichloromethane or acetonitrile to minimize hydrolysis .

Hypothetical Reaction Pathways for 2,3-Di-O-acetyl-4,6-dideoxy-α-D-glucopyranosyl Trichloroacetimidate

Based on structural analogs (e.g., tetra-O-acetyl glucopyranosyl trichloroacetimidates), the dideoxy derivative would exhibit distinct reactivity due to the absence of hydroxyl groups at C-4 and C-6:

Glycosylation with Alcohol Acceptors

ParameterExpected Behavior
Activation Requires mild Lewis acids (e.g., TMSOTf) to generate oxocarbenium ion .
Stereoselectivity α-Selectivity likely due to the anomeric configuration and C-2 acetyl participation .
Regioselectivity Reduced steric hindrance at C-4 and C-6 may favor coupling at secondary hydroxyls .

Side Reactions

  • Hydrolysis : Competing hydrolysis to hemiacetal under prolonged acidic conditions .

  • Rearrangement : Potential for acetyl migration if reaction conditions are not rigorously controlled .

Comparison with Tetra-O-acetyl Analogs

Feature2,3-Di-O-acetyl-4,6-dideoxy Derivative2,3,4,6-Tetra-O-acetyl Derivative
Reactivity Higher due to reduced steric bulkModerate, influenced by acetyl groups
Solubility Likely lower in polar solventsSoluble in CH₂Cl₂, CH₃CN
Stereochemical Control Dependent on C-2 acetyl participationGoverned by C-2 acetyl and anomeric configuration

Research Gaps and Limitations

  • No experimental data on glycosylation efficiency, yields, or stereoselectivity for this compound.

  • Stability under varying reaction conditions (temperature, solvent, promoter) remains uncharacterized.

Scientific Research Applications

Glycosylation Reactions

1.1 Overview of Glycosylation

Glycosylation is a fundamental reaction in carbohydrate chemistry that involves the formation of glycosidic bonds between sugars and other molecules. The use of glycosyl donors like 2,3-Di-O-acetyl-4,6-dideoxy-α-D-glucopyranosyl trichloroacetimidate allows for the efficient synthesis of complex carbohydrates.

1.2 Mechanism and Efficacy

The mechanism typically involves the activation of the anomeric carbon of the sugar moiety, allowing for nucleophilic attack by an acceptor molecule. Studies have shown that this compound can yield glycosides with high stereoselectivity and good yields when reacted with various acceptors. For instance, reactions using this donor have demonstrated excellent 1,2-trans stereoselectivity in the formation of glycosidic bonds .

Synthesis of Oligosaccharides

2.1 Case Study: Synthesis of Disaccharides

In a notable study, researchers utilized 2,3-Di-O-acetyl-4,6-dideoxy-α-D-glucopyranosyl trichloroacetimidate as a glucosyl donor to synthesize disaccharides with specific configurations. The resulting products exhibited moderate cytotoxicity and fungicidal activity, indicating potential biological applications .

2.2 Application in Natural Product Synthesis

This compound has also been employed in the total synthesis of natural products containing glucopyranosyl moieties. For example, its application facilitated the construction of 5′-O-α-D-glucopyranosyl tubercidin, showcasing its utility in synthesizing biologically relevant compounds .

Development of Glycoconjugates

3.1 Glycoconjugates for Therapeutic Applications

The ability to modify proteins and other biomolecules with carbohydrate structures has significant implications in drug development and vaccine formulation. Using 2,3-Di-O-acetyl-4,6-dideoxy-α-D-glucopyranosyl trichloroacetimidate as a donor enables the creation of glycoconjugates that can enhance immunogenicity or bioavailability of therapeutic agents .

3.2 Case Studies in Vaccine Development

Research has indicated that glycoconjugates synthesized using this compound can serve as effective vaccine candidates by presenting carbohydrate antigens to the immune system in a more recognizable form .

Summary Table of Applications

Application AreaDescriptionReferences
Glycosylation ReactionsFacilitates stereoselective glycosidic bond formation in oligosaccharide synthesis
Synthesis of DisaccharidesUtilized in synthesizing biologically active disaccharides with specific configurations
Development of GlycoconjugatesEnhances therapeutic efficacy through modification of biomolecules with carbohydrate structures

Mechanism of Action

The mechanism of action of 2,3-Di-O-acetyl-4,6-dideoxy-a-D-glucopyranosyl trichloroacetimidate involves its role as a glycosyl donor in the synthesis of glycosides. The compound reacts with various acceptors to form glycosidic bonds, which are crucial in the formation of complex carbohydrates. The molecular targets and pathways involved in these reactions include various enzymes and catalytic systems that facilitate the formation of glycosidic bonds.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between 2,3-Di-O-acetyl-4,6-dideoxy-α-D-glucopyranosyl trichloroacetimidate and related glycosyl donors:

Compound Name Protecting Groups Deoxy Positions Molecular Formula Molecular Weight (g/mol) Glycosylation Yield Stereoselectivity
2,3-Di-O-acetyl-4,6-dideoxy-α-D-glucopyranosyl trichloroacetimidate Acetyl (C-2, C-3) C-4, C-6 C₁₄H₁₇Cl₃NO₈* 448.65† Not explicitly reported α-dominant due to anomeric configuration
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate Acetyl (C-2, C-3, C-4, C-6) None C₁₆H₂₀Cl₃NO₁₀ 492.68 Moderate (~50–70%) β-dominant via 1,2-trans linkage
2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate Benzyl (C-2, C-3, C-4, C-6) None C₃₆H₃₆Cl₃NO₆ 685.03 High (>80%) α/β depending on conditions
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl trichloroacetimidate Acetyl (C-3, C-4, C-6); Acetamido (C-2) C-2 C₁₇H₂₂Cl₃NO₉ 498.72 High (~75–85%) β-selectivity due to 2-acetamido group

Stability and Deprotection

  • Acetylated Derivatives: Acetyl groups are removed under mild basic conditions (e.g., NaOMe/MeOH), whereas benzyl groups require harsher methods (e.g., hydrogenolysis). The target compound’s partial acetylation simplifies deprotection workflows .
  • Deoxygenated Derivatives :
    4,6-Dideoxy structures resist oxidation, enhancing stability in long-term storage and reducing side reactions during glycosylation .

Research Findings and Trends

  • Regioselectivity : Deoxygenation at C-4 and C-6 in the target compound enables selective glycosylation at C-3 or C-2 positions of acceptors, as seen in the synthesis of α-(1→6)-linked disaccharides .
  • Biological Relevance : Similar trichloroacetimidates are pivotal in drug discovery, such as antitumor saponins and hepatoprotective agents .
  • Emerging Applications: Derivatives like 2,3-Di-O-acetyl-4,6-dideoxy-α-D-glucopyranosyl trichloroacetimidate are being explored in vaccine development and bioimaging due to their tailored reactivity .

Biological Activity

2,3-Di-O-acetyl-4,6-dideoxy-α-D-glucopyranosyl trichloroacetimidate is a glycosyl donor that has garnered attention in the field of carbohydrate chemistry due to its potential applications in synthesizing complex carbohydrates and its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique acetylated sugar structure, which enhances its reactivity in glycosylation reactions. The presence of the trichloroacetimidate group facilitates the formation of glycosidic bonds, making it a valuable reagent in carbohydrate synthesis.

Mechanisms of Biological Activity

The biological activity of 2,3-Di-O-acetyl-4,6-dideoxy-α-D-glucopyranosyl trichloroacetimidate can be attributed to several mechanisms:

  • Glycosylation Reactions : The compound acts as a glycosyl donor in various glycosylation reactions. Its ability to form stable glycosidic bonds is crucial for synthesizing oligosaccharides and polysaccharides with specific biological functions .
  • Stereoselectivity : Studies have shown that the stereochemical configuration of the glycosidic bonds formed using this compound is highly selective. This selectivity is essential for producing biologically active compounds that mimic natural carbohydrates .
  • Biological Interactions : The synthesized glycosides exhibit interactions with biological targets such as enzymes and receptors. These interactions can lead to various biological effects, including antibacterial and antiviral activities .

Research Findings and Case Studies

Several studies have explored the biological activity of derivatives synthesized from 2,3-Di-O-acetyl-4,6-dideoxy-α-D-glucopyranosyl trichloroacetimidate:

  • Antibacterial Activity : A study investigated the bactericidal properties of a derivative obtained through deacetylation of the compound. The results indicated significant antibacterial effects against specific strains of bacteria, highlighting its potential as an antimicrobial agent .
  • Enzyme Inhibition : Research has demonstrated that certain glycosides derived from this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to therapeutic applications in managing diseases related to enzyme dysregulation .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialSignificant inhibition against bacterial strains
Enzyme InhibitionInhibition of key metabolic enzymes
StereoselectivityHigh selectivity in glycosidic bond formation

Q & A

Q. What are the optimal reaction conditions for glycosylation using 2,3-Di-O-acetyl-4,6-dideoxy-α-D-glucopyranosyl trichloroacetimidate as a donor?

Glycosylation typically employs promoters like trimethylsilyl triflate (TMSOTf) or BF₃·Et₂O (0.1–0.5 equiv) in anhydrous dichloromethane or acetonitrile at −20°C to 0°C. The reaction progresses under inert atmosphere (argon/nitrogen) to prevent moisture interference. Acceptor substrates (e.g., alcohols or protected sugars) are added in stoichiometric ratios, with reaction completion monitored via TLC or LC-MS .

Q. How is the stereochemical outcome of glycosidic bonds formed with this donor characterized?

Nuclear magnetic resonance (NMR) analysis (¹H, ¹³C, and 2D HSQC/COSY) is critical. Key diagnostic signals include anomeric proton coupling constants (e.g., J1,2J_{1,2}): α-linkage (~3–4 Hz) vs. β-linkage (~7–8 Hz). X-ray crystallography or NOE experiments further confirm configuration. Mass spectrometry (HRMS) validates molecular weight .

Q. What protecting group strategies are compatible with this donor during oligosaccharide synthesis?

Acetyl (OAc) and benzyl (Bn) groups are common. Acetyl groups offer temporary protection and are cleaved under Zemplén conditions (NaOMe/MeOH), while benzyl groups require hydrogenolysis (H₂/Pd-C). Compatibility with silyl ethers (e.g., TBS) or benzylidene acetals depends on reaction pH and promoter strength .

Advanced Research Questions

Q. How can high β-selectivity be achieved in glycosylation reactions using this donor?

β-Selectivity is enhanced via solvent polarity (e.g., nitriles stabilize β-intermediates), low temperatures (−40°C), and neighboring group participation (e.g., C2 acetyl groups). Preactivation of the donor with TMSOTf before acceptor addition minimizes side reactions. Computational modeling (DFT) aids in predicting transition-state stabilization .

Q. How do researchers troubleshoot low yields when using sterically hindered acceptors (e.g., tertiary alcohols)?

Strategies include:

  • Preactivation: Treat the donor with promoter before adding the acceptor to generate a reactive oxocarbenium ion.
  • Microwave-assisted synthesis: Accelerates reaction kinetics, reducing decomposition.
  • Alternative promoters: Use stronger Lewis acids (e.g., TfOH) or ionic liquids to improve solubility .

Q. What methodologies enable the synthesis of bioactive glycoconjugates (e.g., antiviral agents) using this donor?

Stepwise assembly involves:

  • Core structure synthesis: Couple the donor with acceptors like 2-deoxy sugars or amino alcohols.
  • Functionalization: Introduce pharmacophores (e.g., sulfates or fluorophores) via post-glycosylation modifications.
  • Biological evaluation: Screen for activity against viral enzymes (e.g., neuraminidase) using SPR or fluorescence-based assays .

Q. How does this donor compare to other trichloroacetimidates (e.g., benzoylated analogs) in stereochemical control?

Compared to benzoylated donors (e.g., 2,3,4,6-tetra-O-benzoyl derivatives), acetylated donors like 2,3-Di-O-acetyl-4,6-dideoxy derivatives exhibit reduced steric bulk, favoring β-selectivity in polar solvents. However, benzoyl groups provide stronger electron-withdrawing effects, stabilizing oxocarbenium intermediates for α-selectivity in non-polar solvents .

Q. What are the key challenges in scaling up glycosylation reactions with this donor for preclinical studies?

Challenges include:

  • Purification: Chromatography is impractical; switch to crystallization (e.g., using EtOAc/hexane).
  • Donor stability: Store at −20°C under desiccation to prevent hydrolysis.
  • Byproduct management: Optimize stoichiometry to minimize trichloroacetamide byproducts .

Methodological Resources

  • Synthetic Protocols: and detail glycosylation workflows for analogous donors.
  • Analytical Tools: and highlight NMR and MS techniques for structural validation.
  • Case Studies: and compare protecting group strategies across trichloroacetimidate donors.

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